molecular formula C11H9BrF6OS B14055716 1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene

Cat. No.: B14055716
M. Wt: 383.15 g/mol
InChI Key: QMPBAHFKYSBABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene typically involves multiple steps, starting with the functionalization of the benzene ring. The introduction of the bromopropyl group can be achieved through a nucleophilic substitution reaction, where a suitable bromopropylating agent reacts with a precursor compound. The trifluoromethoxy and trifluoromethylthio groups are introduced using specific reagents under controlled conditions to ensure selective substitution on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The trifluoromethylthio group can be oxidized to sulfoxides or sulfones, while reduction reactions can modify the trifluoromethoxy group.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the existing functional groups on the benzene ring.

Scientific Research Applications

1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethoxy and trifluoromethylthio groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.

Comparison with Similar Compounds

  • 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene
  • 1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene

Comparison: Compared to similar compounds, 1-(3-Bromopropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene is unique due to the specific positioning of the trifluoromethoxy and trifluoromethylthio groups on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9BrF6OS

Molecular Weight

383.15 g/mol

IUPAC Name

2-(3-bromopropyl)-1-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H9BrF6OS/c12-6-2-3-7-8(19-10(13,14)15)4-1-5-9(7)20-11(16,17)18/h1,4-5H,2-3,6H2

InChI Key

QMPBAHFKYSBABA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)CCCBr)OC(F)(F)F

Origin of Product

United States

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